molecular formula C16H21N5O5S B2646656 N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide CAS No. 2310122-33-7

N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide

Cat. No.: B2646656
CAS No.: 2310122-33-7
M. Wt: 395.43
InChI Key: FPDHNHBRRJJWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide is a synthetic small molecule featuring a central azetidine ring (a four-membered heterocycle with one nitrogen atom). Key structural elements include:

  • A carboxamide group at the 1-position of the azetidine.
  • A sulfonyl-linked 4-methyl-1,2,4-triazole at the 3-position.
  • A 3,4-dimethoxy-substituted benzyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5S/c1-20-10-18-19-16(20)27(23,24)12-8-21(9-12)15(22)17-7-11-4-5-13(25-2)14(6-11)26-3/h4-6,10,12H,7-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDHNHBRRJJWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring followed by the introduction of the triazole and sulfonyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that azetidine derivatives exhibit notable antioxidant properties. For instance, compounds structurally related to N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide have been synthesized and tested for their ability to inhibit free radicals. The antioxidant activity was evaluated using methods such as the hydrogen peroxide free-radical inhibition assay, showing promising results comparable to standard antioxidants like ascorbic acid .

Antimicrobial Properties

The compound has been investigated for its antimicrobial efficacy against various pathogens. The synthesis of related azetidine derivatives has shown that these compounds can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

This compound has also been explored for its anticancer properties. Research indicates that the triazole moiety enhances the biological activity of the compound by improving its binding affinity to target proteins involved in cancer progression. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T lymphocyte) cells .

Structure and Mechanism of Action

The structural features of this compound contribute significantly to its bioactivity:

Structural Feature Role in Activity
Triazole Ring Acts as a bioisostere for amide bonds; confers resistance to enzymatic cleavage and enhances binding affinity .
Dimethoxyphenyl Group Enhances lipophilicity and facilitates membrane penetration .
Azetidine Core Provides a scaffold for further modifications and functionalization aimed at improving pharmacological profiles .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis of Schiff Bases : A study synthesized novel Schiff bases derived from azetidines and evaluated their antioxidant activity. The findings indicated significant radical scavenging potential, suggesting that structural modifications could lead to more potent derivatives .
  • Antitumor Activity Assessment : Another investigation focused on the anticancer properties of triazole-containing azetidines. The results demonstrated that specific modifications to the triazole ring significantly enhanced cytotoxicity against cancer cell lines compared to parent compounds lacking this moiety .

Mechanism of Action

The mechanism by which N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds (from and ) share partial structural motifs with the target molecule, enabling a comparative analysis:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Structure Key Substituents/Functional Groups Potential Implications
Target Compound Azetidine 3,4-Dimethoxyphenylmethyl; sulfonyl-triazole; carboxamide Compact azetidine core may enhance metabolic stability and conformational rigidity.
4-azanyl-N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide Thiazole 3,4-Dimethoxyphenylmethyl; sulfanylidene (C=S); 4-methoxyphenyl Thiazole’s aromaticity may increase π-π stacking interactions compared to azetidine.
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide Cyclohexane 2,3-Dichloro-4-hydroxyphenyl; methyl; carboxamide Chloro and hydroxy groups could alter solubility and hydrogen-bonding capacity.
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dimethylphenoxy)ethanamide Thiadiazole 3,4-Dimethoxyphenyl; 2,4-dimethylphenoxy; ethanamide Thiadiazole’s electron-deficient nature may influence redox properties.

Key Observations:

Triazole’s sulfonyl group in the target molecule may improve metabolic stability relative to sulfanylidene (C=S) in the thiazole analog .

Substituent Effects: The 3,4-dimethoxyphenyl group (shared with the thiazole analog) likely increases lipophilicity, favoring membrane permeability.

Functional Group Diversity :

  • Carboxamide linkages are conserved across compounds, suggesting a role in hydrogen bonding or enzymatic recognition.

Research Findings and Limitations

While structural comparisons highlight electronic and steric differences, the provided evidence lacks pharmacological or physicochemical data (e.g., IC₅₀, logP, bioavailability). Key inferences include:

  • The azetidine core’s rigidity may reduce off-target interactions compared to flexible cyclohexane derivatives .
  • Sulfonyl groups generally enhance oxidative stability compared to thioether/sulfanylidene motifs .

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure

The compound can be represented structurally as follows:

C16H19N5O5S\text{C}_{16}\text{H}_{19}\text{N}_{5}\text{O}_{5}\text{S}

Antimicrobial Activity

Azetidine derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Various studies indicate that modifications in the azetidine structure can lead to enhanced antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds similar to N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In vitro studies demonstrated that azetidine derivatives possess antifungal properties against Candida albicans and other fungal pathogens .
CompoundAntibacterial ActivityAntifungal Activity
1HighModerate
2ModerateHigh
3LowLow

Anti-inflammatory Activity

Research indicates that azetidine derivatives can also exhibit anti-inflammatory effects. The compound's structure may influence its ability to inhibit pro-inflammatory mediators. Studies have reported that certain azetidine derivatives significantly reduce inflammation in animal models .

Anticancer Potential

Emerging research suggests that compounds like N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine may possess anticancer properties. Investigations into similar azetidine derivatives have indicated their potential as inhibitors of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which plays a role in cancer progression .

Case Studies

Several case studies highlight the biological activity of azetidine derivatives:

  • Study on Antibacterial Efficacy : A series of azetidine derivatives were tested against various bacterial strains. Compounds with specific substitutions showed high activity against E. coli and S. aureus, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL .
  • Anti-inflammatory Assessment : In a controlled study involving animal models, an azetidine derivative was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammation markers compared to control groups .

Q & A

Q. What are the key synthetic pathways for N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves three stages: (i) formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under basic conditions (e.g., NaOH), (ii) sulfonylation of the triazole using sulfonyl chlorides, and (iii) coupling with an azetidine-carboxamide intermediate. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), catalyst selection (e.g., triethylamine for sulfonylation), and temperature control (60–80°C for cyclization). Batch reactors or continuous flow systems can enhance reproducibility and yield .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy : 1^1H NMR (for verifying aromatic protons of dimethoxyphenyl and triazole groups) and IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm1^{-1}).
  • Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (ESI+) to validate the molecular ion peak (e.g., calculated for C20_{20}H25_{25}N5_5O5_5S: [M+H]+^+ = 460.16) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against Gram-positive/negative bacteria and fungi) at concentrations of 1–100 µM. Use positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO ≤1%). Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can contradictory data on biological activity across assays be systematically addressed?

  • Methodological Answer : Contradictions often arise from variations in assay conditions. Standardize protocols by:
  • Replicating assays across multiple labs with shared reagents.
  • Validating compound stability (e.g., LC-MS post-assay to detect degradation).
  • Testing solubility in assay media (e.g., PBS with 0.01% Tween-80 for hydrophobic compounds).
  • Dose-response curves (IC50_{50}/EC50_{50}) to confirm potency thresholds .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., fungal CYP51 or bacterial topoisomerases).
  • QSAR Models : Employ Gaussian or CODESSA to correlate electronic (HOMO/LUMO) or steric (logP) parameters with bioactivity.
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. How can flow chemistry improve the scalability and efficiency of synthesis?

  • Methodological Answer : Continuous flow reactors enable precise control of residence time (2–5 min), temperature (70°C), and reagent mixing. For example:
  • Triazole formation : Use a packed-bed reactor with immobilized base (e.g., K2_2CO3_3) to reduce byproducts.
  • Sulfonylation : Teflon tubing for corrosive intermediates.
  • In-line analytics : UV-vis or FTIR for real-time monitoring .

Q. What strategies optimize catalytic systems for coupling reactions involving the azetidine moiety?

  • Methodological Answer :
  • Ligand Design : Bidentate ligands (e.g., BINAP) with Pd0^0 catalysts enhance C-N coupling efficiency.
  • Microwave Assistance : 100 W irradiation reduces reaction time (2 h vs. 24 h conventional).
  • Solvent Screening : Test polar aprotic solvents (e.g., DMAc) for improved azetidine solubility .

Data Analysis and Mechanistic Questions

Q. How can researchers resolve discrepancies in crystallographic vs. computational structural predictions?

  • Methodological Answer :
  • X-ray Crystallography : Compare experimental bond lengths/angles (e.g., triazole C-N = 1.31 Å) with DFT-optimized structures (B3LYP/6-31G* level).
  • Electron Density Maps : Identify torsional mismatches (e.g., dimethoxyphenyl orientation) using Mercury software.
  • Thermal Ellipsoids : Assess conformational flexibility in crystal packing .

Q. What mechanistic insights can be gained from kinetic studies of sulfonylation reactions?

  • Methodological Answer : Conduct stopped-flow UV kinetics to measure sulfonyl chloride reactivity. Key parameters:
  • Rate Constants : Determine kobsk_{\text{obs}} under varying pH (6–8) and nucleophile concentrations.
  • Isotope Effects : Use D2_2O to probe proton transfer in transition states.
  • Activation Energy : Arrhenius plots from 25–60°C data .

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence bioactivity?

  • Methodological Answer :
    Synthesize derivatives with systematic substitutions (e.g., -OCH3_3, -CF3_3, -NO2_2) and:
  • Measure logP (shake-flask method) to correlate hydrophobicity with membrane permeability.
  • Electrochemical Analysis : Cyclic voltammetry to assess redox activity linked to antimicrobial mechanisms.
  • SAR Heatmaps : Principal component analysis (PCA) of bioactivity vs. substituent electronic parameters (Hammett σ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.